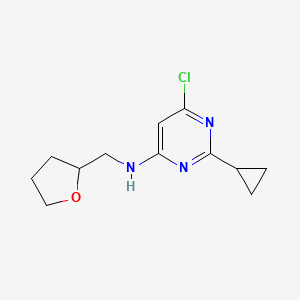
6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
Descripción general
Descripción
6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (CAS: 1111829-25-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to 6-chloro derivatives often target specific enzymes or receptors in biological systems. For instance, pyrimidine derivatives have been explored for their roles as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which is crucial for DNA and RNA synthesis. This inhibition is particularly relevant in the development of antimalarial and anticancer therapies .
Antiparasitic Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including those with structural similarities to 6-chloro compounds, in exhibiting antiparasitic activity. For example, modifications to enhance solubility and metabolic stability have shown promising results against Plasmodium falciparum, the causative agent of malaria .
Enzyme Inhibition
The compound's structural features suggest that it may act as an inhibitor for various enzymes, including those involved in metabolic pathways. The presence of the tetrahydrofuran moiety could enhance binding affinity due to additional hydrogen bonding interactions with target proteins .
Research Findings
A selection of studies has been conducted to evaluate the biological activity of similar compounds:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | DHODH | IC50 = 0.005 µM | |
| Compound B | CYP2D6 | Moderate Inhibition | |
| Compound C | PfATP4 | EC50 = 0.030 µM |
These findings indicate that structural modifications can significantly influence the biological activity and selectivity of pyrimidine derivatives.
Case Studies
- Inhibition Studies : A study assessing various pyrimidine analogs demonstrated that compounds with similar substitutions to 6-chloro derivatives exhibited significant inhibitory effects on DHODH, suggesting a viable pathway for developing new antimalarial agents .
- Metabolic Stability : Research focusing on metabolic stability revealed that certain modifications improved the pharmacokinetic profile without compromising biological efficacy. This balance is critical for drug development .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h6,8-9H,1-5,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOGQMJMNMVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















